molecular formula C9H17N3O B12068630 2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine

2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine

Cat. No.: B12068630
M. Wt: 183.25 g/mol
InChI Key: VEIZFYHSFLMTPJ-UHFFFAOYSA-N
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Description

2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine is a pyrazole-based compound characterized by a tert-butyl substituent at the 1-position of the pyrazole ring and an ethanamine chain linked via an oxygen atom at the 4-position. This structural motif confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications. Pyrazole derivatives are widely studied due to their versatility in drug design, often serving as bioisosteres for imidazoles or other heterocycles .

The tert-butyl group enhances metabolic stability and lipophilicity, while the ethanamine chain may facilitate interactions with biological targets, such as receptors or enzymes.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-(1-tert-butylpyrazol-4-yl)oxyethanamine

InChI

InChI=1S/C9H17N3O/c1-9(2,3)12-7-8(6-11-12)13-5-4-10/h6-7H,4-5,10H2,1-3H3

InChI Key

VEIZFYHSFLMTPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C=N1)OCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine typically involves the reaction of a tert-butyl-substituted pyrazole with an appropriate ethanamine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

Overview

2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring linked to an ethylamine group via an ether bond. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and materials science.

Medicinal Chemistry Applications

Enzyme Inhibition : One of the most promising applications of this compound lies in its ability to act as an enzyme inhibitor. Research indicates that this compound can selectively bind to specific enzymes, modulating biochemical pathways that are crucial in disease processes such as cancer and inflammation. Preclinical studies have shown that it may inhibit enzyme activities linked to tumor growth and inflammatory responses, making it a candidate for therapeutic development.

Mechanism of Action : The mechanism by which this compound exerts its effects involves binding to molecular targets, including enzymes and receptors. This interaction can lead to the modulation of metabolic pathways, which is essential for developing treatments for various conditions. Further studies are necessary to fully elucidate the breadth of its interactions and therapeutic potential.

Synthesis and Production

The synthesis of this compound typically involves the reaction of 4-hydroxy-1H-pyrazole with ethylene diamine under basic conditions, often using sodium hydroxide as a catalyst. The reaction is generally conducted in ethanol at elevated temperatures to ensure complete conversion.

In industrial settings, continuous flow reactors can be utilized to enhance reaction efficiency and yield. Following synthesis, purification techniques such as recrystallization or chromatography are employed to achieve high purity levels necessary for research and application.

Structural Comparisons

The structural uniqueness of this compound sets it apart from other compounds with similar frameworks. Below is a comparative analysis of structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
3-[ (1H-pyrazol-4-yloxy)pyrazin -2-amino]Contains a pyrazole structure with a pyrazin moietyDifferent core structure (pyrazin vs. pyrazole)
4-Amino - 1H-pyrazoleContains an amino group directly on the pyrazoleLacks the ethylene linkage seen in the target compound
5-(tert-butyl)-3-(4-methoxyphenyl)-pyrazoleSimilar pyrazole ring with additional aromatic substitutionVariations in substituents affect biological activity

The specific ethylene linkage between the pyrazole ring and the amino group in 2-[(1-tert-butyl-1H-pyrazol-4-yloxy]ethan - 1-amino contributes to its distinct chemical reactivity and biological activity compared to other similar compounds, making it an interesting subject for further research.

Mechanism of Action

The mechanism by which 2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Molecular Weight (g/mol) Key Substituents Bioactivity Reference
Target Compound Pyrazole ~235.3* tert-Butyl, ethanamine Potential CNS/modulation
SI112 Pyrazole 365.4 tert-Butyl, methoxyphenyl Anticancer
Isotonitazene Benzimidazole 428.4 Nitro, ethanamine Opioid agonist
Compound G Linear chain 117.2 tert-Butoxy Synthetic intermediate

*Calculated based on C₁₀H₁₉N₃O.

Biological Activity

2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine is a compound that integrates a tert-butyl-substituted pyrazole with an ethanamine moiety. This unique structure endows it with potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The molecular formula of this compound is C9H17N3O, with a molecular weight of 183.25 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
IUPAC Name2-(1-tert-butylpyrazol-4-yl)oxyethanamine
InChI KeyVEIZFYHSFLMTPJ-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's mechanism may include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that pyrazole compounds can inhibit key kinases involved in cancer progression, such as BRAF and EGFR. The structural characteristics of this compound may enhance its potency against these targets due to the presence of the tert-butyl group which can influence binding affinity .

Anti-inflammatory and Antibacterial Effects

Pyrazole derivatives are known for their anti-inflammatory and antibacterial activities. The incorporation of the pyrazole ring in this compound may contribute to these effects by modulating inflammatory pathways or exhibiting direct antibacterial activity against various pathogens .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Variations in substituents on the pyrazole ring or modifications to the ethanamine moiety can significantly alter biological activity. For example, modifications that enhance lipophilicity may improve cellular uptake and bioavailability .

Study on Antitumor Activity

In a study evaluating various pyrazole derivatives, it was found that certain compounds exhibited over 90% inhibition of Mycobacterium growth, suggesting potential applications in treating tuberculosis. The study highlighted the importance of structural modifications in enhancing biological activity, providing a pathway for future research on similar compounds .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating that specific structural features could lead to significant reductions in inflammatory markers in vitro. This suggests that this compound may also possess similar anti-inflammatory capabilities .

Q & A

Q. How can reaction conditions be optimized for synthesizing 2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of solvents, catalysts, and temperatures. For example:

  • Solvent selection : Ethanol is commonly used for refluxing pyrazole derivatives due to its polarity and boiling point (82°C), facilitating efficient condensation .
  • Catalyst loading : Acidic conditions (e.g., glacial acetic acid) promote cyclization in pyrazole synthesis, as seen in related imine formation reactions .
  • Multi-step purification : Recrystallization from DMF-EtOH (1:1) mixtures enhances purity .

Table 1: Synthesis Conditions from Literature

StepReagents/ConditionsSource
CondensationEthanol reflux, 2 h
CyclizationGlacial acetic acid, room temperature
PurificationDMF-EtOH recrystallization

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural validation:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, particularly for the tert-butyl group (δ ~1.3 ppm for 1^1H) .
  • X-ray crystallography : Resolves stereochemistry and confirms bond angles, as demonstrated for analogous tert-butyl-pyrazole-thiazole hybrids .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+^+ = 224.2) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer: Follow these guidelines to mitigate risks:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .
  • Waste disposal : Segregate organic waste and collaborate with certified disposal services to minimize environmental impact .

Q. How can researchers assess the biological activity of this compound derivatives?

Methodological Answer: Standardized assays include:

  • Enzyme inhibition studies : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorometric or colorimetric assays .
  • Cytotoxicity screening : Employ MTT assays on cell lines (e.g., HeLa) to evaluate viability post-treatment .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methoxy, fluorine) and compare bioactivity .

Advanced Research Questions

Q. What mechanistic role does the tert-butyl group play in the compound’s reactivity?

Methodological Answer: The tert-butyl group:

  • Steric hindrance : Shields the pyrazole ring, reducing undesired side reactions in catalytic processes (e.g., palladium-catalyzed aminations) .
  • Electron donation : Stabilizes intermediates via hyperconjugation, as observed in hydroamination reactions .
  • Solubility modulation : Enhances lipophilicity, impacting bioavailability in pharmacological studies .

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict binding affinity with proteins .
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., kinase domains) .
  • MD simulations : Analyze stability of ligand-protein complexes over nanosecond timescales to validate docking results .

Q. How can contradictory data on biological activities of derivatives be resolved?

Methodological Answer: Address discrepancies via:

  • Batch-to-batch consistency : Ensure purity (>95% by HPLC) and confirm structures with NMR/MS .
  • Assay standardization : Use identical cell lines and protocols (e.g., ATP concentration in kinase assays) .
  • Meta-analysis : Compare data across studies, focusing on substituent effects (e.g., electron-withdrawing vs. donating groups) .

Q. What methodologies assess the environmental impact of this compound?

Methodological Answer: Adopt ecotoxicological frameworks:

  • Biodegradation studies : Monitor compound breakdown in soil/water using LC-MS to detect metabolites .
  • Toxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna) via OECD guidelines .
  • Fate modeling : Predict environmental persistence using EPI Suite™ software based on logP and half-life data .

Q. How can stability studies optimize storage conditions for this compound?

Methodological Answer: Stability depends on:

  • Temperature : Store at -20°C in amber vials to prevent thermal degradation .
  • Humidity control : Use desiccants to avoid hydrolysis of the amine group .
  • Light exposure : Shield from UV radiation to maintain structural integrity .

Q. What strategies enable enantioselective synthesis of chiral derivatives?

Methodological Answer:

  • Chiral catalysts : Employ palladium complexes with BINAP ligands for asymmetric hydroamination .
  • Kinetic resolution : Use lipases or transition-metal catalysts to separate enantiomers during synthesis .
  • Chiral auxiliaries : Incorporate tert-butanesulfinamide groups to direct stereochemistry .

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